Cyflufenamid

Descripción general

Descripción

Cyflufenamid is a fungicide belonging to the phenyl-acetamide chemical class. It is primarily used to control powdery mildew on various crops, including vegetables, fruits, and ornamental plants . This compound acts as both a protective and curative agent, making it effective in preventing and treating fungal infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyflufenamid involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-difluoro-6-(trifluoromethyl)benzenecarboxamidine with cyclopropylmethanol to form the oxime ether intermediate. This intermediate is then reacted with phenylacetyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for yield and purity, and involves the use of specialized equipment to handle the reagents and reaction conditions safely .

Análisis De Reacciones Químicas

Types of Reactions

Cyflufenamid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at the aromatic ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Efficacy Against Fungal Pathogens

Cyflufenamid has shown considerable effectiveness against a range of fungal pathogens, particularly those causing powdery mildew. It operates by disrupting the normal growth and reproduction of fungi, making it an essential component in disease management strategies.

- Target Pathogens : this compound is primarily effective against:

- Erysiphe necator (powdery mildew in grapevines)

- Podosphaera xanthii (powdery mildew in cucurbits)

Field trials have demonstrated that this compound can significantly reduce disease incidence and severity when applied according to recommended rates. For instance, a study conducted by Michigan State University confirmed its high efficacy when alternated with other fungicides, supporting its role in IPM programs for cucurbits .

Application Methods and Rates

This compound is typically applied as a foliar spray. The recommended application rates vary based on crop type:

| Crop Type | Application Rate |

|---|---|

| Cucurbits | 250 mL product/ha |

| Grapevines | 35 mL product/100L water (dilute) |

These application rates are designed to optimize control while minimizing potential environmental impacts .

Safety Profile and Toxicology

The safety profile of this compound has been extensively studied. It exhibits low acute toxicity levels in mammals:

- Toxicity Levels :

- Low acute oral toxicity in rats and mice

- Low dermal and inhalational toxicity

- Not a skin sensitizer in guinea pigs

Additionally, this compound has not shown mutagenic or carcinogenic properties in laboratory studies. Its rapid metabolism and elimination from the body further support its safety for agricultural use .

Environmental Impact and Residue Management

Research indicates that this compound residues dissipate rapidly from treated crops, which is crucial for minimizing environmental impact. A case study involving apple trees showed that this compound residues decreased significantly within days after application, indicating its suitability for sustainable agricultural practices .

Case Study 1: Efficacy in Grapevines

A field trial assessed the effectiveness of this compound against powdery mildew in grapevines. Results indicated that treated vines exhibited significantly lower disease levels compared to untreated controls, highlighting its role as a critical component of disease management strategies .

Case Study 2: Integrated Pest Management

In a collaborative study involving multiple universities, this compound was identified as an essential partner in rotation programs with other fungicides to combat resistance development among fungal populations. This approach has been endorsed by various agricultural extension services across the United States .

Mecanismo De Acción

The exact mechanism of action of cyflufenamid is not fully understood. it is believed to inhibit multiple stages of the fungal life cycle, preventing the growth and spread of the fungus. This compound may interfere with the synthesis of essential fungal cell components or disrupt cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Cyprodinil: Another fungicide used to control a wide range of fungal diseases.

Fludioxonil: A fungicide with a different mode of action, used to control mold and mildew.

Tebuconazole: A triazole fungicide used to control various fungal pathogens.

Uniqueness

Cyflufenamid is unique in its ability to act as both a protective and curative agent, making it highly effective in managing fungal infections. Its mode of action is different from other fungicides, which helps in managing resistance development in fungal populations .

Actividad Biológica

Cyflufenamid is a relatively new fungicide that has garnered attention for its unique mode of action against various fungal pathogens, particularly powdery mildew. This article explores the biological activity of this compound, including its pharmacokinetics, toxicological profile, environmental impact, and case studies demonstrating its efficacy and residue behavior.

Overview of this compound

This compound belongs to the chemical class of amides and is classified under code U06 for fungicides. It is primarily used in agricultural settings to control fungal diseases in crops. Its structure includes a cyclopropylmethoxy group, which contributes to its biological activity.

Chemical Structure

- IUPAC Name : N-{(Z)-[(cyclopropylmethoxy)imino][2,3-difluoro-6-(trifluoromethyl)phenyl]methyl}-2-(2-hydroxyphenyl)acetamide

- Molecular Formula : C₁₅H₁₄F₃N₃O₂

Pharmacokinetics

This compound demonstrates rapid absorption and elimination in mammals. Studies indicate that it is extensively metabolized and primarily excreted via feces, with minor urinary excretion. The absorption rates vary slightly between sexes in rats, with females showing lower urinary excretion percentages compared to males .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Tmax (hours) | 1–4 |

| Elimination Half-life | Rapid (95% eliminated within 72 hours) |

| Primary Excretion Route | Feces (70% in males, 85% in females) |

| Dermal Absorption | ~1% from EW formulation |

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity across various routes of exposure. It has been shown to be non-mutagenic and non-carcinogenic based on multiple studies conducted both in vitro and in vivo.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (Rat) | Low (LD50 > 2000 mg/kg) |

| Dermal Toxicity | Low |

| Eye Irritation | Slight irritant |

| Skin Sensitization | Not a sensitizer |

| Neurotoxicity | No evidence |

| Reproductive Toxicity | No evidence |

This compound did not exhibit estrogenic activity in both in vitro and in vivo studies, further supporting its safety profile .

Environmental Impact

This compound's environmental persistence varies depending on local conditions. It is moderately toxic to aquatic organisms but poses a lower risk to birds and honeybees. The compound has low solubility in water, reducing the likelihood of leaching into groundwater systems .

Residue Behavior Case Study

A field trial investigated the transfer of this compound residues from treated apple trees to honeybee hives. The results showed minimal residue levels on flowers and leaves, indicating a rapid decline post-application:

| Sample Type | Residue Level (µg/cm²) |

|---|---|

| Leaves (Day of Spraying) | 0.064 |

| Flowers (Day of Spraying) | 0.266 |

| Pollen (Day of Spraying) | 0.11 |

Residues were found to decrease exponentially over time, highlighting the compound's effective degradation post-application .

Efficacy Against Fungal Pathogens

This compound exhibits a unique mode of action that disrupts fungal cell function, making it effective against various pathogens, particularly those causing powdery mildew. Its preventative and curative properties offer flexibility in application strategies.

Efficacy Data Summary

In trials conducted on various crops:

- Target Pathogen : Powdery Mildew

- Application Rate : Varies by crop type

- Efficacy : High (>90% control under optimal conditions)

Propiedades

Número CAS |

180409-60-3 |

|---|---|

Fórmula molecular |

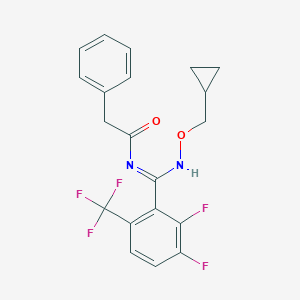

C20H17F5N2O2 |

Peso molecular |

412.4 g/mol |

Nombre IUPAC |

N-[(E)-N-(cyclopropylmethoxy)-C-[2,3-difluoro-6-(trifluoromethyl)phenyl]carbonimidoyl]-2-phenylacetamide |

InChI |

InChI=1S/C20H17F5N2O2/c21-15-9-8-14(20(23,24)25)17(18(15)22)19(27-29-11-13-6-7-13)26-16(28)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,26,27,28) |

Clave InChI |

ACMXQHFNODYQAT-UHFFFAOYSA-N |

SMILES |

C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |

SMILES isomérico |

C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)C(F)(F)F)/NC(=O)CC3=CC=CC=C3 |

SMILES canónico |

C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |

Sinónimos |

[N(Z)]-N-[[(Cyclopropylmethoxy)amino][2,3-difluoro-6-(trifluoromethyl)phenyl]methylene]-benzeneacetamide; Pancho; Takumi; Takumi (fungicide) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.